
(1-Hydroxy-2,2,5,5-tetramethylpyrrol-3-yl)methyl methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Hydroxy-2,2,5,5-tetramethylpyrrol-3-yl)methyl methanesulfonate is an organic compound belonging to the class of pyrrolines Pyrrolines are characterized by a five-member unsaturated aliphatic ring containing one nitrogen atom and four carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Hydroxy-2,2,5,5-tetramethylpyrrol-3-yl)methyl methanesulfonate typically involves the reaction of 1-hydroxy-2,2,5,5-tetramethylpyrrol-3-yl with methanesulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems could further enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(1-Hydroxy-2,2,5,5-tetramethylpyrrol-3-yl)methyl methanesulfonate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The methanesulfonate group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) can be used under basic conditions.
Major Products
Oxidation: The major product is the corresponding ketone or aldehyde.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products are the substituted derivatives, such as amines or thiols.
Aplicaciones Científicas De Investigación
(1-Hydroxy-2,2,5,5-tetramethylpyrrol-3-yl)methyl methanesulfonate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used as a probe in biochemical assays to study enzyme activities and protein interactions.
Mecanismo De Acción
The mechanism of action of (1-Hydroxy-2,2,5,5-tetramethylpyrrol-3-yl)methyl methanesulfonate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The methanesulfonate group can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes and other proteins, thereby exerting its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1-Hydroxy-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid: This compound has a similar pyrroline structure but with a carboxylic acid group instead of a methanesulfonate group.
S-[(1-Hydroxy-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)methyl] methanesulfonothioate: This compound has a similar structure but with a sulfonothioate group instead of a methanesulfonate group.
Uniqueness
(1-Hydroxy-2,2,5,5-tetramethylpyrrol-3-yl)methyl methanesulfonate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methanesulfonate group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis and drug development.
Propiedades
Fórmula molecular |
C10H19NO4S |
|---|---|
Peso molecular |
249.33 g/mol |
Nombre IUPAC |
(1-hydroxy-2,2,5,5-tetramethylpyrrol-3-yl)methyl methanesulfonate |
InChI |
InChI=1S/C10H19NO4S/c1-9(2)6-8(7-15-16(5,13)14)10(3,4)11(9)12/h6,12H,7H2,1-5H3 |
Clave InChI |
YYNNFZBBVIOTSP-UHFFFAOYSA-N |
SMILES canónico |
CC1(C=C(C(N1O)(C)C)COS(=O)(=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


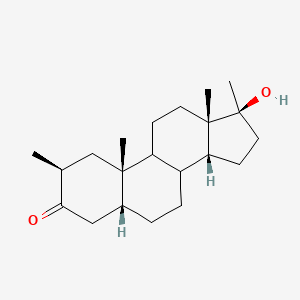
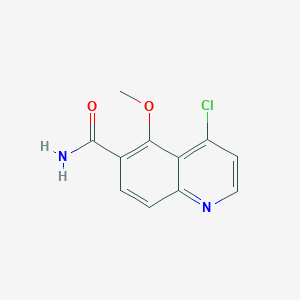
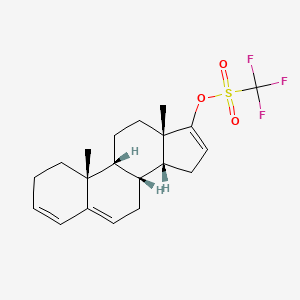
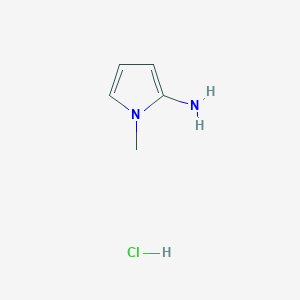
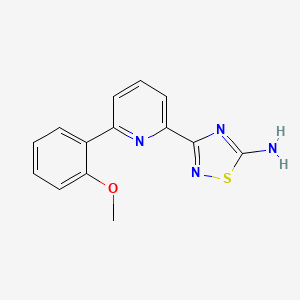
![(S)-1-(5-((2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)sulfonyl)-3,4,5,6-tetrahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-2-hydroxy-2-(2-methylbenzo[d]oxazol-4-yl)ethan-1-one](/img/structure/B13847837.png)

![3-N-[(S)-4-Amino-2-hydroxybutyryl]kanamycin B](/img/structure/B13847844.png)
![N-Tosyl-5,6,7,7a-tetrahydro-1H-cyclopenta[d]pyridazine-2(4aH)-carboxamide](/img/structure/B13847854.png)
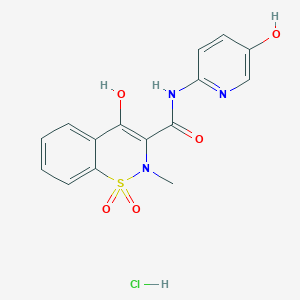
![4-Amino-N-ethyl-N-[2-(6-methyl-1H-benzimidazol-2-yl)ethyl]-2-pyridinecarboxamide](/img/structure/B13847860.png)
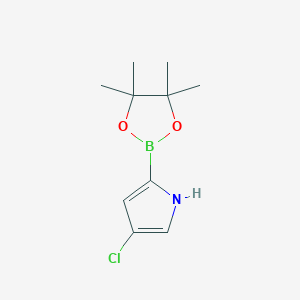
![sodium;2-[[(4R)-4-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B13847878.png)
![N-[2-(diethylamino)ethyl]-2,4-dimethyl-5-{[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]methyl}-1H-pyrrole-3-carboxamide](/img/structure/B13847884.png)
